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Compound of Interest

Compound Name: AMP-PCP

Cat. No.: B1201737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of

high-purity α,β-Methyleneadenosine 5'-triphosphate (AMP-PCP), a non-hydrolyzable analog of

adenosine triphosphate (ATP). This guide is intended for researchers, scientists, and drug

development professionals who utilize AMP-PCP in their experimental workflows. The content

covers commercially available sources, quantitative data, and detailed experimental protocols

for its application in studying ATP-dependent enzymes, particularly the molecular chaperone

Heat Shock Protein 90 (Hsp90).

Commercial Availability of High-Purity AMP-PCP
High-purity AMP-PCP is available from several reputable commercial suppliers that cater to the

research and drug development communities. These suppliers typically provide the compound

in its disodium salt form for enhanced stability and solubility. The purity of the compound is a

critical factor for experimental reproducibility and is often determined by techniques such as

High-Performance Liquid Chromatography (HPLC).
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Supplier Product Name
Catalog
Number

Purity Form

Sigma-Aldrich

β,γ-

Methyleneadeno

sine 5′-

triphosphate

disodium salt

M7510 ≥95% Solid

Aobious
AMP-PCP

disodium
AOB8647 >99% Solid

TargetMol
AMP-PCP

disodium
T13547 99.32% Solid

Benchchem AMP-PCP B1201737 >95% Solid

MedchemExpres

s
AMP-PCP HY-108365 99.81% Solid

Cayman

Chemical

α,β-

Methyleneadeno

sine 5'-

triphosphate

(sodium salt)

16541 ≥95% Crystalline Solid

Tocris Bioscience

α,β-

Methyleneadeno

sine 5'-

triphosphate

trisodium salt

3330 ≥98% (HPLC) Solid

Physicochemical and Binding Data
AMP-PCP is a structural analog of ATP where a methylene group (-CH2-) replaces the oxygen

atom between the β and γ phosphates. This modification renders the molecule resistant to

hydrolysis by ATPases, making it an invaluable tool for studying the ATP-bound state of

enzymes.
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Property Value Source

Molecular Formula C₁₁H₁₈N₅O₁₂P₃ [1]

Molecular Weight 505.21 g/mol (Free Acid) [1]

Hsp90 N-terminal Domain

Binding (Kd)
3.8 µM [2][3]

Adenylate Cyclase Inhibition

(Ki)
~0.5 mM [4]

Experimental Protocols
Representative Synthesis and Purification of β,γ-
Methyleneadenosine 5′-triphosphate (Adenylyl-
methylenediphosphonate)
While specific, detailed industrial synthesis protocols for AMP-PCP are proprietary, a general

enzymatic approach for the synthesis of nucleoside triphosphates can be outlined. This method

leverages the activity of specific enzymes to achieve high regio- and stereoselectivity under

mild reaction conditions.

Materials:

Adenosine 5'-monophosphate (AMP)

Methylenebis(phosphonic acid)

Nucleoside monophosphate kinase (NMPK)

Polyphosphate kinase (PPK)

ATP regeneration system (e.g., creatine kinase and phosphocreatine)

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM KCl)

Anion-exchange chromatography column
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HPLC system with a suitable column for nucleotide analysis

Protocol:

Enzymatic Phosphorylation: In a reaction vessel, combine AMP and a molar excess of

methylenebis(phosphonic acid) in the reaction buffer.

Add the ATP regeneration system components.

Initiate the reaction by adding NMPK and PPK to the mixture.

Incubate the reaction at an optimal temperature for the enzymes (typically 25-37°C) with

gentle agitation. Monitor the reaction progress by taking aliquots at regular intervals and

analyzing them by HPLC.

Reaction Quenching: Once the reaction has reached completion (as determined by the

consumption of AMP and the formation of AMP-PCP), terminate the reaction by adding a

quenching agent such as perchloric acid, followed by neutralization with a base like

potassium hydroxide.

Purification by Anion-Exchange Chromatography:

Load the quenched and neutralized reaction mixture onto a pre-equilibrated anion-

exchange column.

Wash the column with a low-salt buffer to remove unbound material.

Elute the bound nucleotides using a linear gradient of increasing salt concentration (e.g., 0

to 1 M NaCl).

Collect fractions and analyze them by HPLC to identify those containing pure AMP-PCP.

Desalting and Lyophilization: Pool the pure fractions, desalt them using a suitable method

(e.g., size-exclusion chromatography or dialysis), and then lyophilize to obtain the final

product as a stable powder.

Quality Control: Confirm the identity and purity of the final product using techniques such as

¹H NMR, ³¹P NMR, and mass spectrometry. Assess the final purity using analytical HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/product/b1201737?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1201737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Expression and Purification of Recombinant Human
Hsp90β
This protocol describes the expression of human Hsp90β in Escherichia coli and its

subsequent purification.

Materials:

pET expression vector containing the human Hsp90β gene

E. coli BL21(DE3) competent cells

LB Broth and Agar plates with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT,

protease inhibitors)

Ni-NTA affinity chromatography column

Ion-exchange chromatography column (e.g., HiTrap Q)

Size-exclusion chromatography column (e.g., Superdex 200)

SDS-PAGE analysis equipment

Protocol:

Transformation and Expression:

Transform the Hsp90β expression vector into E. coli BL21(DE3) cells and plate on

selective agar plates.

Inoculate a single colony into a starter culture and grow overnight.

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an

OD₆₀₀ of 0.6-0.8.
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Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and

continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or

overnight.

Cell Lysis and Clarification:

Harvest the cells by centrifugation.

Resuspend the cell pellet in ice-cold Lysis Buffer.

Lyse the cells by sonication or using a French press.

Clarify the lysate by centrifugation at high speed to pellet cell debris.

Purification:

Affinity Chromatography: Load the clarified lysate onto a Ni-NTA column. Wash the column

extensively with Lysis Buffer containing a low concentration of imidazole (e.g., 20 mM).

Elute the His-tagged Hsp90β with a high concentration of imidazole (e.g., 250-500 mM).

Ion-Exchange Chromatography: Dialyze the eluted protein into a low-salt buffer and load it

onto an anion-exchange column. Elute with a linear gradient of increasing salt

concentration.

Size-Exclusion Chromatography: As a final polishing step, concentrate the protein and

load it onto a size-exclusion column to separate Hsp90β from any remaining contaminants

and aggregates.

Protein Characterization: Assess the purity of the final protein sample by SDS-PAGE.

Determine the protein concentration using a spectrophotometer or a protein assay.

Isothermal Titration Calorimetry (ITC) for AMP-PCP and
Hsp90 Interaction
ITC is a powerful technique to directly measure the thermodynamic parameters of binding

interactions. This protocol outlines the steps for studying the binding of AMP-PCP to Hsp90.

Materials:
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Purified Hsp90 protein

High-purity AMP-PCP

ITC instrument

ITC Buffer (the same buffer used for the final step of protein purification, e.g., 20 mM HEPES

pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM TCEP)

Protocol:

Sample Preparation:

Dialyze the purified Hsp90 extensively against the ITC buffer to ensure buffer matching.

Prepare a stock solution of AMP-PCP in the same ITC buffer.

Accurately determine the concentrations of both the protein and the ligand. .

Degas both the protein and ligand solutions immediately before the ITC experiment to

prevent the formation of air bubbles.

Experimental Setup:

Load the Hsp90 solution into the sample cell of the ITC instrument (typically at a

concentration of 10-50 µM).

Load the AMP-PCP solution into the injection syringe (typically at a concentration 10-20

times that of the protein).

Set the experimental parameters, including the cell temperature, stirring speed, injection

volume, and spacing between injections.

Data Acquisition:

Perform an initial injection of a small volume of ligand to account for any initial artifacts.
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Proceed with a series of injections of the ligand into the protein solution. The instrument

will measure the heat change associated with each injection.

After the binding sites on the protein become saturated, subsequent injections will only

produce heat of dilution, which should be minimal if the buffers are well-matched.

Data Analysis:

Integrate the raw ITC data to obtain the heat change per injection.

Plot the heat change against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding

model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding

(ΔH). The entropy of binding (ΔS) can then be calculated.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of AMP-PCP
in biochemical research.
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Caption: Hsp90 ATPase cycle and the inhibitory action of AMP-PCP.
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Caption: Experimental workflow for Isothermal Titration Calorimetry.
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Caption: Inhibition of Hsp90-dependent signaling by AMP-PCP.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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